molecular formula C9H7F4IO2 B14759330 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene

Katalognummer: B14759330
Molekulargewicht: 350.05 g/mol
InChI-Schlüssel: BYWFZVLJJVGYCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of fluorine, iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine and iodine atoms onto the benzene ring.

    Methoxymethoxylation: Addition of the methoxymethoxy group.

    Trifluoromethylation: Incorporation of the trifluoromethyl group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The presence of halogens allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents .

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound’s unique functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with a biological target .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Fluoro-2-iodo-3-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of methoxymethoxy.

    1-Fluoro-2-iodo-3-(methoxymethoxy)-4-(trifluoromethyl)benzene: Differing position of the trifluoromethyl group.

Eigenschaften

Molekularformel

C9H7F4IO2

Molekulargewicht

350.05 g/mol

IUPAC-Name

1-fluoro-2-iodo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7F4IO2/c1-15-4-16-7-3-5(9(11,12)13)2-6(10)8(7)14/h2-3H,4H2,1H3

InChI-Schlüssel

BYWFZVLJJVGYCY-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C(=CC(=C1)C(F)(F)F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.